molecular formula C20H19N3O3 B5707779 ethyl 3-amino-5-phenyl-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate

ethyl 3-amino-5-phenyl-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate

Cat. No.: B5707779
M. Wt: 349.4 g/mol
InChI Key: YYIVVNXIMYDBEF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-phenyl-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a phenylacetyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-phenyl-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a β-keto ester to form the pyrazole ring.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

    Phenylacetylation: The phenylacetyl group is introduced via an acylation reaction using phenylacetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-phenyl-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the phenylacetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the phenylacetyl group.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Ethyl 3-amino-5-phenyl-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of anti-inflammatory and anticancer agents.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-phenyl-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and phenylacetyl groups allows for specific interactions with molecular targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-amino-5-phenyl-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate: Lacks the phenylacetyl group, which may affect its biological activity.

    Ethyl 3-amino-1-(2-phenylacetyl)-1H-pyrazole-4-carboxylate: Lacks the phenyl group at the 5-position, which may influence its chemical reactivity.

    Ethyl 3-amino-5-phenyl-1-(2-methylacetyl)-1H-pyrazole-4-carboxylate: Contains a methylacetyl group instead of a phenylacetyl group, potentially altering its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 3-amino-5-phenyl-1-(2-phenylacetyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-2-26-20(25)17-18(15-11-7-4-8-12-15)23(22-19(17)21)16(24)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIVVNXIMYDBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1N)C(=O)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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